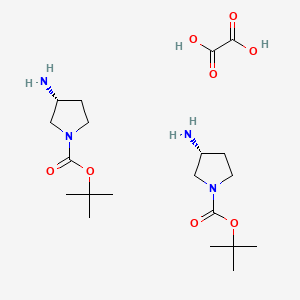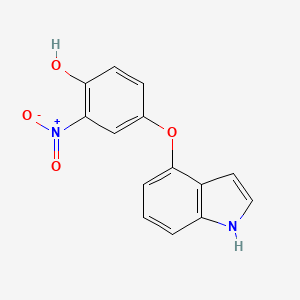
tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate;hemi(oxalic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3R)-3-aminopyrrolidine-1-carboxylate;hemi(oxalic acid) is a compound that features a tert-butyl group attached to a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate typically involves the reaction of tert-butyl acetate with nitriles in the presence of oxalic acid dihydrate under solvent-free conditions . This method is advantageous as it reduces pollution and simplifies the experimental procedure. Another method involves the use of tert-butyl nitrite as a carbon source for the synthesis of N-tert-butyl amides from nitriles and water under mild conditions .
Industrial Production Methods: Industrial production methods for tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate often involve the use of flow microreactor systems. These systems enable the efficient and sustainable synthesis of tertiary butyl esters by introducing the tert-butoxycarbonyl group into various organic compounds .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl (3R)-3-aminopyrrolidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. The tert-butyl group is known for its unique reactivity pattern, which is highlighted in chemical transformations and biosynthetic pathways .
Common Reagents and Conditions: Common reagents used in the reactions of tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate include oxalic acid dihydrate, tert-butyl nitrite, and tert-butyl hydroperoxide. These reagents facilitate reactions such as amidation, oxidation, and C–O bond formation under mild conditions .
Major Products Formed: The major products formed from the reactions of tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate include N-tert-butyl amides and various tert-butyl esters. These products are valuable intermediates in organic synthesis and have applications in the pharmaceutical industry .
Aplicaciones Científicas De Investigación
tert-Butyl (3R)-3-aminopyrrolidine-1-carboxylate has several scientific research applications. In chemistry, it is used as a reagent in organic synthesis due to its unique reactivity pattern . In biology, it serves as a probe for NMR studies of macromolecular complexes, providing high sensitivity and narrow NMR signals . In medicine, it is explored for its potential therapeutic applications, particularly in the development of new drugs and biocatalytic processes .
Mecanismo De Acción
The mechanism of action of tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate involves its interaction with molecular targets and pathways. The tert-butyl group influences the electronic properties of the compound, affecting intramolecular through-bond interactions and raising the LUMO level
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate include other tert-butyl derivatives such as tert-butyl hydroperoxide and tert-butyl nitrite. These compounds share the tert-butyl group, which imparts unique reactivity patterns and electronic effects .
Uniqueness: tert-Butyl (3R)-3-aminopyrrolidine-1-carboxylate is unique due to its specific structure, which combines the tert-butyl group with a pyrrolidine ring. This combination results in distinct chemical properties and reactivity, making it valuable for various scientific research applications and industrial processes .
Propiedades
Fórmula molecular |
C20H38N4O8 |
|---|---|
Peso molecular |
462.5 g/mol |
Nombre IUPAC |
tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate;oxalic acid |
InChI |
InChI=1S/2C9H18N2O2.C2H2O4/c2*1-9(2,3)13-8(12)11-5-4-7(10)6-11;3-1(4)2(5)6/h2*7H,4-6,10H2,1-3H3;(H,3,4)(H,5,6)/t2*7-;/m11./s1 |
Clave InChI |
SFUDDVUITWUBPH-CTWWJBIBSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC[C@H](C1)N.CC(C)(C)OC(=O)N1CC[C@H](C1)N.C(=O)(C(=O)O)O |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)N.CC(C)(C)OC(=O)N1CCC(C1)N.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]azetidin-3-ol](/img/structure/B13885554.png)


![2-(2-methyl-1,3-dioxolan-2-yl)-N-[2-(2-thienyl)ethyl]butanamide](/img/structure/B13885570.png)



![2-Chloro-4-(1-methylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13885589.png)
![hexapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B13885597.png)

![8-chloro-N-phenyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13885605.png)
![2-[2-Methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]ethyl propyl carbonate](/img/structure/B13885609.png)


